Diammonium magnesium bis(sulphate)

Description

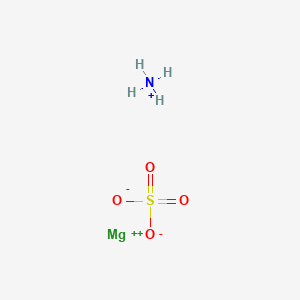

Diammonium magnesium bis(sulphate), with the chemical formula (NH₄)₂Mg(SO₄)₂·6H₂O (commonly referred to as magnesium ammonium sulfate hexahydrate), is a double sulfate salt comprising ammonium, magnesium, and sulfate ions. Its CAS registry number is 14727-95-8 . The compound crystallizes in a hydrated form, typically with six water molecules (n = 6), and is notable for its role in materials science and industrial applications, particularly as a flame-retardant component in fire-protecting agents .

Properties

CAS No. |

14727-95-8 |

|---|---|

Molecular Formula |

H8MgN2O8S2 |

Molecular Weight |

138.41 g/mol |

IUPAC Name |

azanium;magnesium;sulfate |

InChI |

InChI=1S/Mg.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4)/q+2;;/p-1 |

InChI Key |

PWSPYJYNHXXPRD-UHFFFAOYSA-M |

SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[Mg+2] |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparisons

Diammonium magnesium bis(sulphate) belongs to a family of double sulfate salts with the general formula (NH₄)₂M(SO₄)₂·nH₂O , where M represents a divalent metal (e.g., Mg²⁺, Co²⁺, Ni²⁺, Fe²⁺). Key structural distinctions arise from the metal center and hydration state:

Key Observations :

- The Mg²⁺ variant exhibits a hexagonal crystal system, whereas Co²⁺ and Ni²⁺ analogs adopt monoclinic and orthorhombic systems, respectively .

- Electron paramagnetic resonance (EPR) studies on Cu²⁺-doped (NH₄)₂Mg(SO₄)₂·6H₂O reveal octahedral coordination with distinct zero-field splitting parameters, differing from Co²⁺ or Fe²⁺ analogs due to varying metal-ligand interactions .

Thermal and Physical Properties

Thermal stability and physical properties vary significantly across the (NH₄)₂M(SO₄)₂·nH₂O series:

Key Observations :

- Mg²⁺ and Co²⁺ variants decompose near 120°C, primarily losing water molecules, while Ni²⁺ and Fe²⁺ salts decompose at higher temperatures due to stronger metal-sulfate bonding .

- The phosphate analog, (NH₄)₂Mg(HPO₄)₂·4H₂O (Form I), exhibits lower thermal stability (decomposes at ~100°C) compared to sulfate salts, attributed to weaker P–O bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.